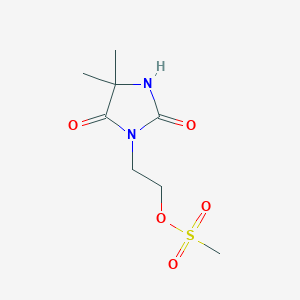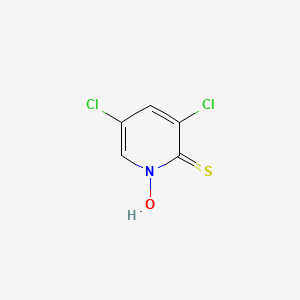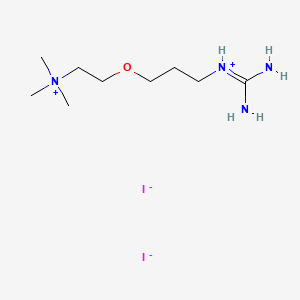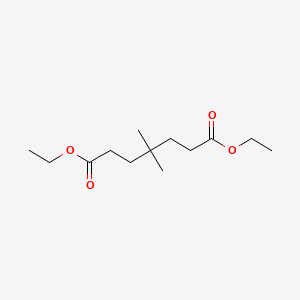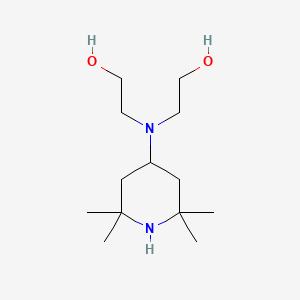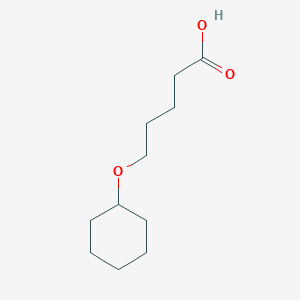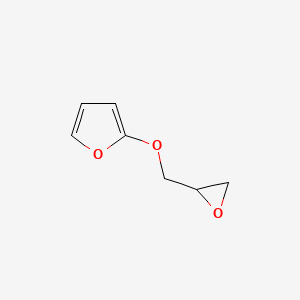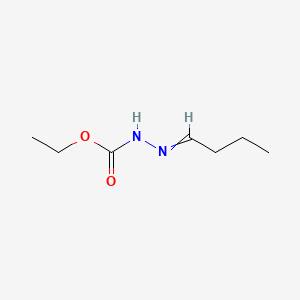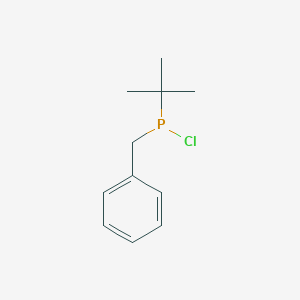
Lead butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead butyrate is an organic compound formed by the reaction of lead with butyric acid It is a lead salt of butyric acid and is known for its unique properties and applications in various fields The compound is typically represented by the chemical formula Pb(C₄H₇O₂)₂
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead butyrate can be synthesized through the reaction of lead oxide or lead carbonate with butyric acid. The reaction typically involves heating the reactants to facilitate the formation of this compound. The general reaction can be represented as: [ \text{PbO} + 2\text{C₄H₈O₂} \rightarrow \text{Pb(C₄H₇O₂)₂} + \text{H₂O} ]
Industrial Production Methods: In an industrial setting, this compound is produced by reacting lead acetate with butyric acid under controlled conditions. The process involves maintaining specific temperatures and pH levels to ensure the complete reaction and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Lead butyrate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water to form lead hydroxide and butyric acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: this compound can undergo substitution reactions where the butyrate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by acids or bases.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves reagents like halogens or other nucleophiles.
Major Products Formed:
Hydrolysis: Produces lead hydroxide and butyric acid.
Oxidation: Can produce lead oxides and other oxidized products.
Substitution: Results in the formation of new lead compounds with different functional groups.
Aplicaciones Científicas De Investigación
Lead butyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which lead butyrate exerts its effects involves its interaction with cellular components. Lead ions can interfere with various biochemical pathways, including enzyme activity and cellular signaling. The butyrate component can also influence cellular metabolism and gene expression. The combined effects of lead and butyrate contribute to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Lead butyrate can be compared with other lead salts of carboxylic acids, such as lead acetate and lead propionate. While all these compounds share similar properties due to the presence of lead, this compound is unique in its specific interactions and applications. Similar compounds include:
Lead Acetate: Commonly used in analytical chemistry and as a reagent.
Lead Propionate: Used in similar applications but with different reactivity and properties.
This compound stands out due to its specific chemical structure and the unique properties imparted by the butyrate group.
Propiedades
Número CAS |
819-73-8 |
|---|---|
Fórmula molecular |
C8H14O4Pb |
Peso molecular |
381 g/mol |
Nombre IUPAC |
butanoate;lead(2+) |
InChI |
InChI=1S/2C4H8O2.Pb/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
ZFBGUXUJXUFOLU-UHFFFAOYSA-L |
SMILES canónico |
CCCC(=O)[O-].CCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
